N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide
Description
The compound N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide features a chlorophenylmethyl-acetamide core linked to a substituted imidazole ring. Key substituents include a hydroxymethyl group (enhancing hydrophilicity) and a sulfanyl-tethered trifluoromethylphenyl group (imparting lipophilicity and metabolic stability).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O2S/c22-17-7-3-14(4-8-17)9-26-19(30)11-28-18(12-29)10-27-20(28)31-13-15-1-5-16(6-2-15)21(23,24)25/h1-8,10,29H,9,11-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUFKINGDTZWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a multi-substituted imidazole core, which is known for its versatility in biological systems. The presence of both chlorophenyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets. The hydroxymethyl group is also significant as it can participate in hydrogen bonding, potentially affecting the compound's binding affinity to target proteins.
Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of key enzymes involved in cellular signaling pathways. For instance, they may inhibit kinases or phosphatases that are crucial in cancer cell proliferation and survival.
- Antiviral Activity : Heterocyclic compounds, including imidazoles, have been shown to possess antiviral properties by interfering with viral replication processes. This may involve inhibition of viral polymerases or proteases.
- Cytotoxic Effects : The compound's structural features suggest potential cytotoxicity against various cancer cell lines. Studies on related compounds have demonstrated their ability to induce apoptosis in tumor cells.
Case Studies and Experimental Data
A review of literature reveals several studies that explore the biological activity of imidazole derivatives:
- Anticancer Activity : A study by Fayad et al. (2024) reported screening a library of compounds for anticancer activity on multicellular spheroids, identifying several promising candidates with imidazole scaffolds showing significant cytotoxic effects against various cancer cell lines .
- Antiviral Properties : Recent advances highlight the antiviral potential of heterocyclic compounds. For example, derivatives similar to the target compound have been shown to inhibit viral replication in vitro, particularly against influenza viruses .
- Mechanistic Insights : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented. For instance, modifications to the imidazole ring can enhance binding affinity to targets like inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis .
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to purely lipophilic analogs (e.g., RN 338426-25-8 with phenyl) .
- methyl or phenyl substituents .
- Chirality : Unlike sulfoxide-containing analogs (e.g., ), the target’s sulfanyl group avoids enantiomeric complexity, simplifying synthesis and quality control.
Research Findings and Data
ADME Predictions (Hypothetical)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
